

Discovery and chemical structure of Hydroxysafflor yellow A

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An In-depth Technical Guide to the Discovery and Chemical Structure of **Hydroxysafflor yellow A**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxysafflor yellow A (HSYA) is a prominent water-soluble quinochalcone C-glycoside that stands as the principal bioactive constituent of the dried flowers of Carthamus tinctorius L., commonly known as safflower.[1][2] First isolated in 1993 by Meselhy et al., HSYA has garnered significant scientific interest due to its wide range of pharmacological activities, including neuroprotective, anti-inflammatory, and antioxidant effects.[1][2] This has led to its clinical use in treating cardiovascular and cerebrovascular diseases.[1] This technical guide provides a comprehensive overview of the discovery, isolation, and chemical structure elucidation of HSYA, presenting detailed experimental protocols and quantitative data for the scientific community.

Discovery and Initial Isolation

Hydroxysafflor yellow A was first reported in 1993 by a team of researchers led by Meselhy. [1][2] It was isolated from the florets of Carthamus tinctorius L.[1][2] HSYA is recognized as a key standard for the quality control of Carthami Flos in the Chinese Pharmacopoeia due to its significant abundance and potent biological activities.[1] It is a yellow amorphous powder with the molecular formula C27H32O16.[3][4]



Experimental Protocols

Detailed methodologies for the extraction, purification, and structural analysis of **Hydroxysafflor yellow A** are outlined below. These protocols are based on both historical and contemporary scientific literature.

Extraction and Purification of HSYA

Several methods have been developed for the extraction and purification of HSYA from safflower. Early methods often involved solvent extraction followed by column chromatography. More recent methods have optimized this process for higher yield and purity.

Table 1: Comparison of HSYA Extraction Methods

Method	Solvent System	Key Parameters	Yield	Purity	Reference
Microwave- Assisted Extraction	50% Ethanol- Water	Microwave digestion for 30 min	Not specified	89.78%	[5]
Ultrasonic Extraction	Water	40-60 °C, 40 kHz, 50 min	62.7% (of final product)	99.8%	[6]
DMSO Extraction	DMSO	80°C for 1 h, followed by heating for 50 min	14.56%	Not specified	[3]
Water Immersion	Water	Not specified	0.023% - 0.066%	Not specified	[3]

Detailed Protocol: Ultrasonic-Assisted Extraction and Chromatographic Purification

This protocol is adapted from a high-yield preparation method and provides a robust procedure for obtaining high-purity HSYA.

Extraction:



- Safflower powder is mixed with 10-13 times its weight in purified water.
- The mixture undergoes ultrasonic extraction at a frequency of 40 kHz at a temperature of 40-60°C for 50 minutes.[6]
- The resulting extract is filtered, cooled to room temperature, and centrifuged.
- Macroporous Resin Chromatography:
 - The supernatant from the centrifugation step is loaded onto a pre-treated HZ801 macroporous adsorption resin column.[6]
 - The column is washed with deionized water to remove impurities.
 - HSYA is eluted from the resin using an ethanol-water gradient.
- Sephadex and Ultrafiltration:
 - The HSYA-rich eluate is further purified using a Sephadex LH-20 column.
 - The final purification step involves ultrafiltration.[6]
- Lyophilization:
 - The purified HSYA solution is freeze-dried to yield a dry powder with a purity of up to 99.8%.[6]

Chemical Structure Elucidation

The chemical structure of HSYA was determined using a combination of spectroscopic techniques.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR were instrumental in determining the connectivity of atoms and the stereochemistry of the molecule.[1][7][8]
- Mass Spectrometry (MS): High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) was used to determine the exact molecular weight and elemental composition.[1][9]



• Infrared (IR) Spectroscopy: IR spectroscopy provided information about the functional groups present in the molecule.[1]

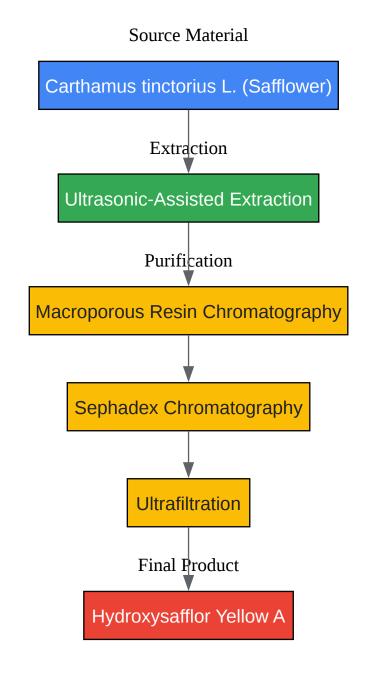
Table 2: Key Spectroscopic Data for HSYA

Technique	Key Findings		
HR-ESI-MS	Molecular formula: C27H32O16; m/z: 611.1450 [M-H] ⁻ [1][9]		
IR (KBr, cm ⁻¹)	3384, 2928, 1625, 1605, 1519, 1426[1]		
UV (λmax)	403 nm[3][4]		
¹ H-NMR (DMSO-d6, 300 MHz)	δ 18.13 (1H, s, 3-OH), 10.05 (1H, s, 5-OH), 7.75 (1H, d, J = 15 Hz, H-8), 7.52 (1H, d, J = 15 Hz, H-9)[1]		

A significant finding in the structural elucidation of HSYA is the existence of keto-enol tautomers.[7][8] Later, more detailed NMR studies revealed that the initially proposed structure was one of two tautomeric forms, with the 1-enol-3,7-diketo form being the preferred tautomer in solution.[7][8]

Visualizations Discovery and Isolation Workflow





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Caption: Workflow for the discovery and isolation of HSYA.

Chemical Structure of Hydroxysafflor yellow A



Hydroxysafflor yellow A (C27H32O16)

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Caption: Chemical structure of Hydroxysafflor yellow A.

Biosynthetic Pathway of HSYA



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